2-(difluoromethyl)-4-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

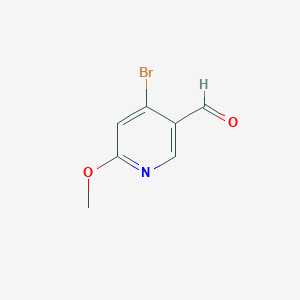

The compound “2-(difluoromethyl)-4-iodopyridine” is a type of organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “difluoromethyl” part suggests the presence of a -CF2H group, and “iodo” indicates the presence of an iodine atom .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported .Molecular Structure Analysis

The molecular structure of a compound with a difluoromethyl group can be analyzed using various techniques . For example, the supramolecular system of a similar compound, DFMO, has been studied using non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .Chemical Reactions Analysis

Difluoromethylation of heterocycles has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Mecanismo De Acción

While specific information on the mechanism of action of “2-(difluoromethyl)-4-iodopyridine” is not available, compounds with a difluoromethyl group can have various biological activities. For example, Eflornithine, a difluoromethylated compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-4-iodopyridine involves the introduction of a difluoromethyl group onto a pyridine ring, followed by iodination of the resulting compound.", "Starting Materials": [ "2-chloro-4-iodopyridine", "difluoromethyl bromide", "potassium carbonate", "acetone", "sodium iodide", "copper(I) iodide", "triethylamine" ], "Reaction": [ "Step 1: Treatment of 2-chloro-4-iodopyridine with difluoromethyl bromide and potassium carbonate in acetone at reflux temperature to yield 2-(difluoromethyl)-4-chloropyridine.", "Step 2: Conversion of 2-(difluoromethyl)-4-chloropyridine to 2-(difluoromethyl)-4-iodopyridine by reaction with sodium iodide and copper(I) iodide in the presence of triethylamine at elevated temperature.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

Número CAS |

1805958-30-8 |

Nombre del producto |

2-(difluoromethyl)-4-iodopyridine |

Fórmula molecular |

C6H4F2IN |

Peso molecular |

255 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B6236746.png)